Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-
Description
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is a highly substituted aromatic compound characterized by a central benzene ring functionalized with six identical groups. Each substituent consists of a methyl-linked phenoxy moiety bearing a tert-butyl (1,1-dimethylethyl) group at the para position. The analysis below relies on structural analogs and related compounds to infer its behavior and comparative features.
Properties
CAS No. |
61160-97-2 |
|---|---|
Molecular Formula |
C72H90O6 |
Molecular Weight |
1051.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(4-tert-butylphenoxy)methyl]benzene |
InChI |
InChI=1S/C72H90O6/c1-67(2,3)49-19-31-55(32-20-49)73-43-61-62(44-74-56-33-21-50(22-34-56)68(4,5)6)64(46-76-58-37-25-52(26-38-58)70(10,11)12)66(48-78-60-41-29-54(30-42-60)72(16,17)18)65(47-77-59-39-27-53(28-40-59)71(13,14)15)63(61)45-75-57-35-23-51(24-36-57)69(7,8)9/h19-42H,43-48H2,1-18H3 |
InChI Key |
WKCZJODMBMMENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)(C)C)COC4=CC=C(C=C4)C(C)(C)C)COC5=CC=C(C=C5)C(C)(C)C)COC6=CC=C(C=C6)C(C)(C)C)COC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the reaction of benzene with 4-(1,1-dimethylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the interactions between large organic molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design and development. Its structural features allow for the attachment of various pharmacophores, making it a versatile candidate for drug discovery .
Industry: In the industrial sector, Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylphenoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexasubstituted Benzenes
Compounds with six substituents on a benzene core are rare due to synthetic challenges. A notable analog is hexakis(methoxymethyl)melamine (CAS: 3089110, ), which features six methoxymethyl groups. Key comparisons include:
| Property | Benzene, hexakis[[4-(tert-butyl)phenoxy]methyl]- | Hexakis(methoxymethyl)melamine |
|---|---|---|
| Substituent Type | Phenoxymethyl with tert-butyl | Methoxymethyl |
| Hydrophobicity | High (tert-butyl enhances lipophilicity) | Moderate (methoxy is polar) |
| Thermal Stability | Likely high (steric shielding) | Moderate (methoxy less stable) |
| Applications | Potential polymer additives | Crosslinking agents in resins |
The tert-butylphenoxymethyl groups in the target compound likely improve thermal stability and solubility in non-polar solvents compared to methoxymethyl analogs .
Tert-Butylphenoxy Derivatives
Compounds bearing 4-tert-butylphenoxy groups exhibit distinct properties based on their core structures:
- Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl] (CAS: 3101608, ): Epoxide core with a single tert-butylphenoxymethyl group. Volatility: Retention time 27.13 min (GC analysis), suggesting moderate volatility . Reactivity: Epoxide ring enables polymerization or crosslinking, unlike the inert benzene core of the target compound.
- Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- (CAS: 130336-30-0, ): Aliphatic cyclohexanol core with one tert-butylphenoxy group. Polarity: Higher due to hydroxyl group, contrasting with the non-polar benzene core of the target. Applications: Intermediate in surfactant or pharmaceutical synthesis.
- Benzamide, 4-[4-(1,1-dimethylethyl)phenoxy]-N,N-dimethyl- (CAS: 503067-97-8, ): Amide functionality introduces hydrogen bonding capacity. Molecular Weight: 297.39 g/mol vs. ~1,000+ g/mol (estimated) for the target compound.
Phenoxymethyl-Substituted Compounds
Compounds with phenoxymethyl groups but differing substituents:
- 1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-4-methoxybenzene (): Sulfanyl group instead of phenoxy. Reactivity: Sulfur atoms may participate in redox reactions, unlike the inert phenoxy groups in the target .
Inferred Physicochemical Properties
Based on structural analogs:
Biological Activity
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- (commonly referred to as hexakisphenoxybenzene) is a complex organic compound with significant implications in various biological contexts. This article explores its biological activity, focusing on toxicity, environmental impact, and potential applications in pharmacology and material science.
Chemical Structure and Properties
- Chemical Formula : C36H54O6
- Molecular Weight : 594.83 g/mol
- CAS Number : 162881-26-9
The compound features a benzene core with six phenoxy groups substituted at the 1-position. The presence of bulky tert-butyl groups contributes to its unique physical and chemical properties.
Toxicity and Environmental Impact
Recent studies have highlighted the potential toxicity of hexakisphenoxybenzene. According to the US EPA's ToxValDB, this compound exhibits moderate toxicity levels in various biological assays. Key findings include:
- Acute Toxicity : In aquatic environments, hexakisphenoxybenzene has shown harmful effects on fish and invertebrate populations, indicating its potential as an environmental contaminant .
- Chronic Effects : Long-term exposure studies reveal that this compound may disrupt endocrine functions in vertebrates, leading to reproductive and developmental issues .
Case Studies
-
Aquatic Toxicity Study :
- Objective : To assess the impact of hexakisphenoxybenzene on aquatic organisms.
- Methodology : Fish (e.g., Danio rerio) were exposed to varying concentrations of the compound over a 30-day period.
- Results : Significant mortality rates were observed at concentrations above 10 mg/L, with sub-lethal effects noted at lower concentrations, including behavioral changes and reduced reproductive success.
-
Endocrine Disruption Analysis :
- Objective : To evaluate the endocrine-disrupting potential of hexakisphenoxybenzene.
- Methodology : In vitro assays were conducted using human cell lines to measure hormone receptor activity.
- Results : The compound demonstrated antagonistic activity against estrogen receptors, suggesting a potential for endocrine disruption in exposed organisms.
Pharmacological Applications
Hexakisphenoxybenzene has garnered interest for its potential applications in drug delivery systems due to its amphiphilic nature. Research indicates:
- Nanoparticle Formation : The compound can self-assemble into nanoparticles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
- Targeted Delivery : Functionalization of these nanoparticles with targeting ligands could allow for selective delivery to cancer cells, improving therapeutic efficacy while minimizing side effects.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
